4-Methylumbelliferyl-beta-D-glucuronide

Description

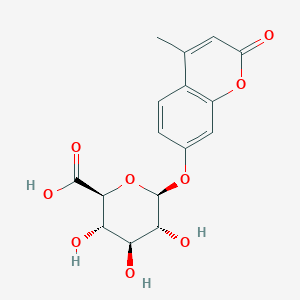

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQXEQLMMNGFDU-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891502 | |

| Record name | 4-Methylumbelliferyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6160-80-1 | |

| Record name | 4-Methylumbelliferyl β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Glucopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylumbelliferyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Methylumbelliferyl-β-D-glucuronide (MUG) for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, experimental applications, and core principles of 4-Methylumbelliferyl-β-D-glucuronide (MUG), a pivotal fluorogenic substrate in molecular biology and diagnostics.

Core Chemical Properties

4-Methylumbelliferyl-β-D-glucuronide (MUG) is a heterocyclic compound widely recognized for its utility as a fluorogenic substrate for the enzyme β-glucuronidase (GUS). Its chemical structure consists of a 4-methylumbelliferone (B1674119) molecule linked to a glucuronic acid moiety via a β-glycosidic bond. In its non-hydrolyzed state, MUG exhibits minimal fluorescence. However, enzymatic cleavage of the glycosidic bond by GUS releases the highly fluorescent 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. This property makes MUG an invaluable tool in various biological assays.

Quantitative Chemical Data

The following tables summarize the key chemical and physical properties of MUG in both its anhydrous and hydrated forms.

Table 1: General Chemical Properties

| Property | Value | Citations |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)oxane-2-carboxylic acid | [1][2] |

| Synonyms | MUG, 4-Methylumbelliferyl β-D-glucuronide, 4-MU beta-D-glucuronide | [3][4] |

| CAS Number | 6160-80-1 | [3][4][5] |

| Appearance | White to off-white crystalline solid/powder | [6][7][8] |

| Storage | -20°C, protected from light and moisture | [3][5][6] |

Table 2: Molecular and Physical Properties

| Property | Anhydrous | Hydrate | Citations |

| Molecular Formula | C₁₆H₁₆O₉ | C₁₆H₁₆O₉ • xH₂O (often dihydrate) | [4][5][6][9] |

| Molecular Weight | 352.29 g/mol | 388.33 g/mol (dihydrate) | [4][6][9][10] |

| Melting Point | 102 °C / 215.6 °F (dihydrate) | 102 °C / 215.6 °F | [8] |

| Optical Rotation | -99° to -120° (c=0.1 in water) | -99° to -120° (c=0.1 in water) | [2] |

Table 3: Solubility Data

| Solvent | Solubility | Citations |

| Water | 0.1% (w/v) | [3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | [6][9] |

| Dimethylformamide (DMF) | ~20 mg/mL | [6][9] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL | [6][9] |

| Ethanol | ~2 mg/mL | [6] |

| Pyridine | 50 mg/mL | [11] |

Table 4: Spectral Properties

| Property | Wavelength (nm) | Citations |

| λmax (UV/Vis Absorption) | 319 nm | [6][9] |

| Excitation Maximum (of 4-MU product) | 360-365 nm (pH dependent) | [5][9][12][13] |

| Emission Maximum (of 4-MU product) | 445-455 nm (pH dependent) | [9][13] |

Enzymatic Reaction and Principle of Detection

The fundamental application of MUG lies in its role as a fluorogenic substrate for β-glucuronidase (GUS). The enzyme catalyzes the hydrolysis of the β-D-glucuronide bond in MUG, yielding D-glucuronic acid and the fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the emitted blue fluorescence is directly proportional to the amount of 4-MU produced, and thus to the activity of the GUS enzyme.

Figure 1: Enzymatic hydrolysis of MUG by β-glucuronidase.

Experimental Protocols: Fluorometric GUS Assay

The following provides a generalized yet detailed methodology for a quantitative fluorometric GUS assay using MUG, commonly employed in plant molecular biology and microbiology.

Required Reagents and Buffers

-

GUS Extraction Buffer: 50 mM Sodium Phosphate (NaPO₄) pH 7.0, 10 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, 0.1% (w/v) Sodium Lauryl Sarcosine, 0.1% (v/v) Triton X-100.[14]

-

GUS Assay Buffer: 2 mM MUG in GUS Extraction Buffer.[15] To prepare, dissolve MUG in a small amount of DMF or DMSO before adding to the extraction buffer.

-

4-MU Standard Stock Solution: 1 mM 4-methylumbelliferone in a suitable solvent (e.g., water or ethanol).[15]

Experimental Workflow

Step 1: Protein Extraction

-

Harvest biological material (e.g., plant tissue, bacterial cells) and place in a pre-chilled microfuge tube.[15]

-

Add an appropriate volume of ice-cold GUS Extraction Buffer.[15]

-

Homogenize the sample thoroughly on ice.[14]

-

Centrifuge the homogenate at high speed (e.g., 10,000-14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[15][16]

-

Carefully transfer the supernatant (crude protein extract) to a new, pre-chilled tube.

Step 2: Fluorometric Assay

-

Combine a specific volume of the protein extract with an equal volume of GUS Assay Buffer in a microfuge tube.[15]

-

Mix gently and incubate the reaction at 37°C. Incubation time can vary from 1 hour to overnight depending on the expected enzyme activity.[12][15]

-

Terminate the reaction by adding a larger volume of Stop Buffer. This step is crucial as it elevates the pH, which maximizes the fluorescence of the 4-MU product.[14][15]

Step 3: Quantification

-

Prepare a standard curve using serial dilutions of the 4-MU standard stock solution in the Stop Buffer.[12]

-

Measure the fluorescence of the experimental samples and the standards using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm.[12][16]

-

Calculate the concentration of 4-MU produced in the samples by comparing their fluorescence readings to the standard curve.

-

Normalize the GUS activity to the total protein concentration of the extract (determined by a standard protein assay like Bradford) and the incubation time. The final activity is typically expressed as nmol 4-MU / mg protein / minute.

Figure 2: Workflow for a quantitative fluorometric GUS assay.

Applications in Research and Development

MUG's properties make it a cornerstone in several scientific domains:

-

Reporter Gene Assays: The GUS reporter system, utilizing MUG, is extensively used in plant sciences to study gene expression and protein localization.[9]

-

Microbiology: It is employed for the rapid and sensitive detection of Escherichia coli in food, water, and clinical samples, as E. coli is one of the few enteric bacteria that produce β-glucuronidase.[3][13]

-

Drug Discovery: MUG can be used in high-throughput screening assays to identify inhibitors of β-glucuronidase, an enzyme implicated in certain diseases.

Conclusion

4-Methylumbelliferyl-β-D-glucuronide is a robust and highly sensitive tool for the quantification of β-glucuronidase activity. A thorough understanding of its chemical properties and the principles of its application is essential for researchers and professionals in drug development to effectively utilize this fluorogenic substrate in their experimental designs. The provided data and protocols serve as a comprehensive resource to facilitate its successful implementation.

References

- 1. glycodepot.com [glycodepot.com]

- 2. 4-Methylumbelliferyl-beta-D-glucuronide, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Glycosynth - 4-Methylumbelliferyl beta-D-glucuronide [glycosynth.co.uk]

- 4. scbt.com [scbt.com]

- 5. This compound, 6160-80-1 | BroadPharm [broadpharm.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 4-Methylumbelliferyl beta-D-Glucuronide | 881005-91-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 4-Methylumbelliferyl beta-D-glucuronide | C16H16O9 | CID 91553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-メチルウンベリフェリル-β-D-グルクロニド 水和物 ≥98% (HPLC), BioReagent, for identification of transformed plants | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. GUS Gene Assay [cas.miamioh.edu]

- 15. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]

- 16. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Fluorescence in 4-Methylumbelliferyl-β-D-glucuronide Based Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-β-D-glucuronide (MUG) is a widely utilized fluorogenic substrate essential for the sensitive detection of β-glucuronidase (GUS) activity.[1][2][3] Its application spans various fields, from identifying E. coli contamination in water and food to serving as a reporter gene in plant molecular biology and a diagnostic tool in medical research.[2][4] The core of its utility lies in a significant and measurable increase in fluorescence upon enzymatic cleavage. This technical guide provides a comprehensive overview of the fluorescence mechanism, detailed experimental protocols, and quantitative data to empower researchers in leveraging this powerful analytical tool.

The Underlying Principle: Enzymatic Hydrolysis and pH-Dependent Fluorescence

The fluorescence of the MUG assay is not inherent to the MUG molecule itself, which is largely non-fluorescent.[2] The mechanism is a two-step process involving enzymatic hydrolysis followed by pH-dependent fluorescence of the resulting product.

First, the enzyme β-glucuronidase specifically hydrolyzes the β-D-glucuronide bond in the MUG substrate.[5][6] This enzymatic reaction releases two products: D-glucuronic acid and the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), also known as hymecromone.[1][7]

Second, the fluorescence of 4-MU is critically dependent on the pH of the surrounding medium.[8][9] The 7-hydroxyl group of the coumarin (B35378) ring in 4-MU can exist in either a protonated (neutral) or deprotonated (anionic) form.[10] In acidic to neutral conditions, the protonated form dominates, exhibiting minimal fluorescence.[9][11] However, under alkaline conditions (typically pH > 9), the hydroxyl group deprotonates to form the anionic phenolate (B1203915) species, which is the highly fluorescent form of the molecule.[8][10] The fluorescence intensity of 4-MU can be up to 100 times greater at pH 10.3 than at pH 7.0.[2][12] This pH-dependent nature is a crucial factor in assay design, often requiring the addition of a high-pH stop buffer to maximize the fluorescent signal.[11]

Quantitative Data Presentation

The photophysical properties of 4-methylumbelliferone are summarized below. These values are essential for optimizing fluorescence detection and instrumentation settings.

| Property | Value | Conditions | Reference(s) |

| pKa (7-hydroxyl group) | 7.79 | [12] | |

| Excitation Maximum (λex) | 320 nm | Low pH (1.97-6.72) | [7][10] |

| 360 nm | High pH (>9) | [7][10][13] | |

| 362 nm | Not specified | [14][15] | |

| 365 nm | 0.15 M glycine (B1666218) buffer, pH 10.2 | [10][12] | |

| 372 nm | Ethanol | [10] | |

| 380 nm | Water | [10][12] | |

| Emission Maximum (λem) | 445 nm | 0.15 M glycine buffer, pH 10.2 | [10][12] |

| 445 nm | Ethanol | [10] | |

| 448 nm | Not specified | [13] | |

| 449 nm | pH > 9 | [10] | |

| 450 nm | End product | [1] | |

| 454 nm | Water | [10][12] | |

| 445 - 455 nm | pH dependent (decreases with increasing pH) | [7][10] | |

| 460 nm | General, upon enzymatic cleavage | [10] | |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate (B84403) buffer, pH 10 | [10][16] |

| 0.74 | pH 5.98 (Neutral form) | [11] | |

| 0.95 | pH 9.75 (Anionic form) | [11] |

Experimental Protocols

General Fluorometric Enzyme Assay for β-Glucuronidase Activity

This protocol outlines a typical workflow for measuring β-glucuronidase activity in a 96-well plate format, suitable for high-throughput screening.[17][18]

Materials:

-

MUG substrate solution (e.g., 1-10 mM in a suitable buffer like PBS)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Assay Buffer (e.g., PBS, Tris-HCl, pH optimized for the enzyme)

-

Stop Buffer (e.g., 0.2 M sodium carbonate or glycine-NaOH, pH > 10)

-

4-Methylumbelliferone (4-MU) standard solution for calibration

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare 4-MU Standard Curve:

-

Prepare a series of dilutions of the 4-MU standard solution in the assay buffer.

-

Add a fixed volume of each dilution to the wells of the 96-well plate.

-

Add the stop buffer to each well.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 460 nm).

-

Plot the fluorescence intensity against the 4-MU concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

Add the enzyme sample to the wells of the 96-well plate.

-

Initiate the reaction by adding the MUG substrate solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop Reaction and Measure Fluorescence:

-

Stop the enzymatic reaction by adding the high-pH stop buffer to each well.

-

Measure the fluorescence intensity of each well using the same settings as for the standard curve.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (no enzyme) from all readings.

-

Use the 4-MU standard curve to convert the fluorescence readings of the samples into the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units per milligram of protein or per volume of sample.

-

Determination of Fluorescence Quantum Yield of 4-Methylumbelliferone

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized fluorescence standard.

Materials:

-

4-Methylumbelliferone (4-MU)

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectrophotometer

-

Fluorometer

-

Solvent (e.g., 0.1 M phosphate buffer, pH 10)

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the fluorescence standard.

-

Prepare a series of dilutions of the standard with absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength.

-

Prepare a stock solution of 4-MU in the desired solvent.

-

Prepare a series of dilutions of the 4-MU solution with absorbances in the range of 0.02 to 0.1 at the same excitation wavelength used for the standard.

-

-

Measure Absorbance:

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

-

Measure Fluorescence:

-

Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the standard and the sample.

-

Integrate the area under the emission peak for each solution.

-

-

Calculate Quantum Yield:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the 4-MU samples. The plots should be linear.

-

The quantum yield of 4-MU (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²) where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.

-

-

Mandatory Visualizations

Caption: Enzymatic hydrolysis of MUG to the fluorescent 4-MU.

Caption: A typical experimental workflow for a MUG-based fluorometric assay.

References

- 1. biotium.com [biotium.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. MUG (Beta-Glucuronidase) Test for E. coli • Microbe Online [microbeonline.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. microbenotes.com [microbenotes.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. brainly.com [brainly.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]

- 18. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Methylumbelliferyl-beta-D-glucuronide (MUG) Solubility and Stability in Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methylumbelliferyl-beta-D-glucuronide (MUG), a widely used fluorogenic substrate for the detection of β-glucuronidase activity. Understanding these parameters is critical for ensuring the accuracy and reproducibility of assays in various research, clinical, and drug development applications.

Solubility of this compound (MUG)

The solubility of MUG is a key factor in the preparation of stock and working solutions for enzymatic assays. While highly soluble in some organic solvents, its solubility in aqueous buffers is more limited and can be influenced by pH and the buffer system employed.

Solubility in Organic Solvents

MUG exhibits good solubility in several common organic solvents. This is particularly useful for preparing concentrated stock solutions that can be diluted into aqueous buffers for final use. It is recommended to purge organic solvents with an inert gas before use to minimize oxidation.[1]

| Solvent | Approximate Solubility (mg/mL) |

| Dimethylformamide (DMF) | 20[1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 150 (with ultrasonic)[3] |

| Ethanol | 2[1][2] |

Table 1: Approximate solubility of MUG in common organic solvents.

Solubility in Aqueous Buffers

The solubility of MUG in aqueous solutions is a critical consideration for assay development. It is essential to ensure that the substrate remains fully dissolved under the assay conditions to obtain accurate kinetic data.

| Buffer/Solvent | pH | Approximate Solubility |

| Water | Neutral | 0.35 mg/mL[4] |

| Water | Neutral | 5.2 mg/mL (with ultrasonic and warming)[3] |

| Phosphate-Buffered Saline (PBS) | 7.2 | ~2 mg/mL[1][2] |

| Sorensen's Buffer | Not Specified | 0.1 mM |

Table 2: Solubility of MUG in various aqueous solutions.

Stability of this compound (MUG)

The stability of MUG, both in solid form and in solution, is crucial for the reliability of experimental results. Degradation of the substrate can lead to increased background fluorescence and inaccurate measurements of enzyme activity.

Solid-State Stability

When stored as a crystalline solid under appropriate conditions, MUG is a stable compound.

| Storage Condition | Stability |

| -20°C, desiccated | ≥ 4 years[1] |

Table 3: Solid-state stability of MUG.

Stability in Aqueous Solutions

Aqueous solutions of MUG are generally less stable and should be prepared fresh whenever possible. Several factors, including storage temperature, pH, and the presence of additives, can influence the stability of MUG in solution.

| Storage Condition | Duration | Recommendation |

| Aqueous Solution (general) | > 1 day | Not recommended[1] |

| Aqueous Solution with Triton X-100 (100 mg/100 mL H₂O + 2 drops) | 6 months | Refrigerated, sterile filtered[4] |

| Stock Solution in Solvent | 1 month | -20°C, protect from light[3] |

| Stock Solution in Solvent | 6 months | -80°C, protect from light[3] |

Table 4: Stability of MUG in aqueous solutions under various conditions.

It has been noted that solutions of MUG may also be sterilized by autoclaving at 121°C for 15 minutes.[4] However, the potential for hydrolysis under these conditions should be considered and evaluated for the specific application.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of MUG.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a thermodynamic solubility assessment using the shake-flask method, which is considered a gold standard for determining equilibrium solubility.

Materials:

-

This compound (MUG) solid

-

Selected aqueous buffers (e.g., phosphate, citrate, acetate, Tris) at various pH values

-

Vials or tubes

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

Spectrophotometer or fluorometer

-

Validated analytical method (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Preparation: Prepare a series of the desired aqueous buffers at the target pH values.

-

Addition of Excess MUG: Add an excess amount of solid MUG to a vial containing a known volume of the buffer. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with the appropriate buffer to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted supernatant using a validated analytical method to determine the concentration of dissolved MUG.

-

Calculation: Calculate the solubility of MUG in the specific buffer and at the tested temperature based on the measured concentration and the dilution factor.

Protocol for Assessing Stability in Aqueous Buffers

This protocol outlines a method to evaluate the stability of MUG in various aqueous buffers over time and at different temperatures by monitoring the rate of spontaneous hydrolysis.

Materials:

-

This compound (MUG)

-

Selected aqueous buffers (e.g., phosphate, citrate, acetate, Tris) at various pH values

-

Fluorometer

-

Temperature-controlled incubator or water bath

-

Black microplates (for fluorescence measurements)

Procedure:

-

Solution Preparation: Prepare solutions of MUG in the desired aqueous buffers at a known concentration.

-

Incubation: Aliquot the MUG solutions into appropriate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C). Protect the solutions from light.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily or weekly), withdraw an aliquot from each solution.

-

Fluorescence Measurement: Transfer the collected aliquots to a black microplate. Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the hydrolysis product, 4-methylumbelliferone (B1674119) (4-MU) (e.g., excitation ~365 nm, emission ~445 nm). The fluorescence of 4-MU is pH-dependent, with maximal fluorescence at pH >9.[5] Therefore, it may be necessary to adjust the pH of the samples with a basic solution (e.g., 0.2 M Na₂CO₃) before reading to ensure consistent and maximal fluorescence.

-

Data Analysis: Plot the fluorescence intensity versus time for each buffer and temperature condition. The rate of increase in fluorescence is indicative of the rate of MUG hydrolysis and, therefore, its instability.

-

Half-Life Calculation: From the rate of hydrolysis, the half-life (t₁/₂) of MUG under each condition can be calculated to provide a quantitative measure of its stability.

Signaling Pathways and Logical Relationships

The utility of MUG as a fluorogenic substrate is based on its enzymatic cleavage by β-glucuronidase to produce a fluorescent product, 4-methylumbelliferone (4-MU).

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. For optimal results in enzymatic assays, it is recommended to prepare fresh aqueous solutions of MUG. When preparing stock solutions, the use of organic solvents such as DMSO or DMF is advantageous. Proper storage of both solid MUG and its solutions is critical to minimize degradation and ensure the integrity of experimental data. The provided protocols offer a framework for researchers to determine the solubility and stability of MUG in their specific buffer systems and experimental conditions.

References

A Technical Guide to the Synthesis and Purification of 4-Methylumbelliferyl-β-D-glucuronide (MUG)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of 4-Methylumbelliferyl-β-D-glucuronide (MUG), a widely used fluorogenic substrate for the detection of β-glucuronidase activity. This document outlines detailed experimental protocols, presents key quantitative data, and includes visualizations of the synthesis and purification workflows.

Introduction

4-Methylumbelliferyl-β-D-glucuronide (MUG) is a crucial reagent in molecular biology and diagnostics. It serves as a highly sensitive substrate for the enzyme β-glucuronidase (GUS), which is frequently employed as a reporter gene in plant sciences and microbiology.[1] Upon enzymatic cleavage of the glucuronide bond, the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), is released. The intensity of the fluorescence can be measured to quantify enzyme activity. This guide details a common and effective method for the chemical synthesis of MUG, the Koenigs-Knorr reaction, followed by established purification techniques to achieve high-purity MUG suitable for research and diagnostic applications.

Chemical Synthesis of 4-Methylumbelliferyl-β-D-glucuronide

The synthesis of MUG is most commonly achieved through the Koenigs-Knorr reaction, which involves the glycosylation of an alcohol with a glycosyl halide.[2] In this case, the alcohol is 4-methylumbelliferone, and the glycosyl halide is typically acetobromo-α-D-glucuronic acid methyl ester.

Synthesis Workflow

The overall workflow for the chemical synthesis of MUG can be visualized as a two-step process: the glycosylation reaction followed by deprotection.

Experimental Protocol: Koenigs-Knorr Synthesis of MUG

This protocol is a generalized procedure based on established Koenigs-Knorr reaction principles. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

4-Methylumbelliferone

-

Silver (I) carbonate (Ag₂CO₃) or Silver (I) oxide (Ag₂O)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Methanol (MeOH)

-

Sodium hydroxide (B78521) (NaOH) or Sodium methoxide (B1231860) (NaOMe)

-

Molecular sieves (4Å)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-methylumbelliferone (1.0 eq) and freshly activated molecular sieves. Add anhydrous dichloromethane to dissolve the 4-methylumbelliferone.

-

Addition of Reagents: To the stirring solution, add silver (I) carbonate (1.5 eq). The flask should be protected from light by wrapping it in aluminum foil.

-

Glycosylation: In a separate flask, dissolve acetobromo-α-D-glucuronic acid methyl ester (1.2 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature in the dark for 12-24 hours. Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane (B92381) mixture). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates the formation of the protected MUG intermediate.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with dichloromethane. Combine the filtrates and concentrate under reduced pressure to obtain the crude protected MUG intermediate as a syrup or solid.

-

Deprotection (Saponification): Dissolve the crude intermediate in anhydrous methanol. Cool the solution in an ice bath and add a solution of sodium methoxide in methanol (catalytic amount) or a solution of sodium hydroxide in methanol.

-

Monitoring Deprotection: Stir the reaction mixture at room temperature and monitor by TLC until the protected intermediate is fully converted to the deprotected product (a more polar spot).

-

Neutralization and Isolation: Neutralize the reaction mixture with an acidic resin or by careful addition of acetic acid. Concentrate the solution under reduced pressure. The resulting crude MUG can then be subjected to purification.

Purification of 4-Methylumbelliferyl-β-D-glucuronide

High purity of MUG is critical for its use in sensitive enzymatic assays. The primary methods for purification are silica gel column chromatography followed by recrystallization.

Purification Workflow

The purification process aims to remove unreacted starting materials, reaction byproducts, and any remaining traces of silver salts.

Experimental Protocol: Purification

1. Silica Gel Column Chromatography:

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with an appropriate non-polar solvent (e.g., hexane or a low-polarity ethyl acetate/hexane mixture).

-

Loading: Dissolve the crude MUG in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with dichloromethane and gradually increasing the percentage of methanol.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified MUG.

2. Recrystallization:

-

Solvent Selection: Choose a solvent or a solvent system in which MUG is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice could be an alcohol/water mixture.

-

Dissolution: Dissolve the purified MUG from the chromatography step in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Quantitative Data

The yield and purity of the synthesized MUG are critical parameters. The following table summarizes typical data for MUG.

| Parameter | Typical Value | Method of Analysis | Reference |

| Purity | ≥98% | HPLC | |

| ≥97.5% | HPLC | [6] | |

| ≥99% | TLC | [7] | |

| Molecular Weight | 352.30 g/mol | - | [8][9] |

| Appearance | White to off-white crystalline solid | Visual | [7] |

| Solubility | Soluble in water (0.35 mg/mL) and pyridine (B92270) (50 mg/mL) | - | [1] |

Note: Reaction yields for the Koenigs-Knorr synthesis can vary significantly based on the specific conditions, scale, and purity of the starting materials.

Enzymatic Reaction of MUG

MUG's utility lies in its role as a substrate for β-glucuronidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing the fluorescent 4-methylumbelliferone.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity 4-Methylumbelliferyl-β-D-glucuronide. The described Koenigs-Knorr reaction, coupled with robust purification methods like silica gel chromatography and recrystallization, offers a reliable pathway to obtain MUG suitable for sensitive and quantitative biological assays. Adherence to the detailed protocols and careful optimization of reaction conditions will enable researchers to consistently produce this valuable fluorogenic substrate.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. Acetobromo-alpha-D-glucuronic acid methyl ester | C13H17BrO9 | CID 88785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetobromo-α-D-glucuronic acid methyl ester - SRIRAMCHEM [sriramchem.com]

- 6. 4-Methylumbelliferyl-beta-D-glucuronide, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Glycosynth - 4-Methylumbelliferyl beta-D-glucuronide [glycosynth.co.uk]

- 9. MUG (4-Methylumbelliferyl-beta-D- glucuronide) | CAS 6160-80-1 | United States Biological | Biomol.com [biomol.com]

In Vivo Metabolism of 4-Methylumbelliferyl-β-D-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), a derivative of coumarin, is a well-established inhibitor of hyaluronan (HA) synthesis and is utilized as a therapeutic agent for biliary spasm in Europe and Asia. Following administration, 4-MU undergoes extensive metabolism, with 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) being its primary metabolite. Understanding the in vivo disposition of 4-MUG is critical for elucidating the overall pharmacological profile of 4-MU and for the development of novel therapeutic strategies targeting hyaluronan synthesis. This technical guide provides a comprehensive overview of the in vivo metabolites of 4-MUG, detailing its metabolic pathways, summarizing key pharmacokinetic data, and presenting detailed experimental protocols for its study.

Metabolic Pathways of 4-Methylumbelliferone (4-MU)

The primary route of 4-MU metabolism is through Phase II conjugation reactions, predominantly glucuronidation and to a lesser extent, sulfation.[1][2]

-

Glucuronidation: This is the major metabolic pathway for 4-MU, accounting for over 90% of its metabolism.[1][3] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the 7-hydroxyl group of 4-MU, forming 4-MUG.[1][4] This process primarily occurs in the liver and small intestine.[1]

-

Sulfation: A minor metabolic pathway involves the sulfation of 4-MU to form 4-methylumbelliferyl sulfate (B86663) (4-MUS).[1][3]

-

Interconversion: A crucial aspect of 4-MU and 4-MUG pharmacokinetics is their in vivo interconversion. 4-MUG can be hydrolyzed back to the active parent compound, 4-MU, particularly in serum and various tissues.[5] This retro-conversion contributes significantly to the sustained inhibitory effect of 4-MU on hyaluronan synthesis.[5]

Metabolic pathway of 4-Methylumbelliferone (4-MU) in vivo.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of 4-MU and its primary metabolite, 4-MUG, in mice following intravenous (i.v.) and oral (p.o.) administration.

Table 1: Pharmacokinetic Parameters of 4-MU in Mice (25 mg/kg dose)

| Parameter | Intravenous (i.v.) | Oral (p.o.) |

| Cmax (ng/mL) | 21852 | 100 |

| Tmax (hr) | - | 0.139 |

| AUCinf (hr*ng/mL) | 2876 | 27.8 |

| Half-life (t½) (hr) | 0.301 | 0.346 |

Data sourced from a single-dose mouse study.[6]

Table 2: Pharmacokinetic Parameters of 4-MUG in Mice Following 4-MU Administration (25 mg/kg)

| Parameter | Intravenous (i.v.) | Oral (p.o.) |

| Cmax (ng/mL) | 18500 | 2580 |

| Tmax (hr) | 0.083 | 0.5 |

| AUCinf (hr*ng/mL) | 10200 | 9000 |

Data reflects 4-MUG concentrations after administration of 4-MU.[7]

Table 3: Bioavailability and In Vivo Ratios

| Parameter | Value |

| Oral Bioavailability of 4-MU | < 3% |

| Oral Bioavailability of 4-MUG | 25.9% |

| Serum 4-MU:4-MUG Molar Ratio (at equilibrium) | 1:72.5 |

Data compiled from multiple in vivo studies in mice.[4][5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the in vivo study of 4-MUG metabolites.

In Vivo Administration of 4-MU and 4-MUG in Mice

General workflow for in vivo studies of 4-MU and 4-MUG.

a. Oral Administration (Gavage)

-

Animal Model: Use appropriate mouse strains (e.g., C57BL/6, BALB/c).

-

Dose Preparation: Prepare a homogenous suspension of 4-MU or 4-MUG in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Fasting: Fast mice for 4-6 hours prior to gavage to ensure consistent absorption.[8]

-

Administration: Administer the compound suspension directly into the stomach using a ball-tipped gavage needle. The volume should not exceed 10 mL/kg body weight.[8]

-

Post-Administration Monitoring: Monitor animals for any signs of distress.

b. Dietary Administration

-

Chow Preparation: Incorporate 4-MU into standard rodent chow at the desired concentration (e.g., 5% w/w).[9]

-

Acclimation: Allow mice to acclimate to the powdered chow before introducing the medicated diet.

-

Treatment Period: Provide the medicated chow ad libitum for the duration of the study.

-

Monitoring: Monitor food and water consumption and body weight regularly.

c. Intravenous Injection

-

Dose Preparation: Dissolve 4-MU or 4-MUG in a sterile, isotonic vehicle suitable for intravenous administration (e.g., saline with a co-solvent like DMSO if necessary).

-

Administration: Inject the solution into the lateral tail vein using a 27-30 gauge needle. The injection volume should not exceed 5 mL/kg body weight.

-

Post-Injection Monitoring: Observe the animal for any adverse reactions.

Quantification of 4-MU and 4-MUG by LC-MS/MS

a. Sample Preparation (Plasma)

-

Blood Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled analog of 4-MU or 4-MUG).

-

Centrifugation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reverse-phase column suitable for the separation of small molecules (e.g., a C18 column).

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: Develop a suitable gradient elution program to achieve optimal separation of 4-MU, 4-MUG, and the internal standard.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for each analyte and the internal standard.

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations of 4-MU and 4-MUG in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Intravital 2-Photon Microscopy for Tissue Distribution

This technique allows for the visualization of the fluorescent 4-MU in live tissues.

-

Animal Preparation: Anesthetize the mouse and surgically expose the tissue of interest (e.g., liver, pancreas).[2]

-

Microscope Setup: Use a two-photon microscope equipped with a tunable laser.[10]

-

Excitation: Excite 4-MU using a wavelength of approximately 810 nm.[10]

-

Image Acquisition: Acquire images of the tissue to visualize the distribution of 4-MU. Collagen can be visualized at 920 nm to provide structural context.[10]

Signaling Pathways Affected by 4-MU and its Metabolites

The primary mechanism of action of 4-MU is the inhibition of hyaluronan synthesis. This is achieved through two main mechanisms: depletion of the substrate UDP-glucuronic acid and downregulation of hyaluronan synthase (HAS) expression.[1][5] The resulting decrease in HA levels affects various downstream signaling pathways.

Signaling pathways affected by 4-MU-mediated inhibition of hyaluronan synthesis.

Conclusion

The in vivo metabolism of 4-methylumbelliferyl-beta-D-glucuronide is a dynamic process characterized by extensive glucuronidation of the parent compound, 4-MU, and a significant retro-conversion of the resulting 4-MUG back to 4-MU. This interplay is crucial for the sustained pharmacological activity of 4-MU. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of targeting hyaluronan synthesis. A thorough understanding of the pharmacokinetics of both 4-MU and its metabolites is essential for the design and interpretation of preclinical and clinical studies.

References

- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-Photon Intravital Microscopy Animal Preparation Protocol to Study Cellular Dynamics in Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 5. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Methylumbelliferyl-β-D-glucuronide: A Technical Guide for Molecular Biology Applications

Introduction

4-Methylumbelliferyl-β-D-glucuronide (4-MUG) is a pivotal fluorogenic substrate in molecular biology, primarily utilized for the sensitive detection of β-glucuronidase (GUS) activity. The GUS reporter system, which employs the E. coliuidA gene encoding the GUS enzyme, is a widely adopted tool, particularly in plant molecular biology and microbiology.[1][2] This system allows researchers to investigate gene expression, protein localization, and the efficacy of gene delivery systems.[1][3][4] When the GUS enzyme is present, it cleaves the non-fluorescent 4-MUG substrate, yielding D-glucuronic acid and the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU), which can be quantified to determine enzyme activity.[5][6] This in-depth guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 4-MUG in a research setting.

The GUS Reporter System

The GUS reporter system is a powerful tool for analyzing the activity of a gene's promoter.[1] The system involves fusing the promoter of interest to the uidA gene. When this genetic construct is introduced into an organism that lacks endogenous GUS activity, such as most higher plants, the expression of the GUS enzyme is directly controlled by the fused promoter.[2][5] The level of GUS activity, and therefore the amount of fluorescent product generated from 4-MUG, serves as a quantitative measure of the promoter's strength and regulation under different conditions.[1] Beyond promoter analysis, the GUS system is also valuable for determining gene delivery efficiency, studying intracellular protein localization, and detecting protein-protein interactions.[1]

Principle of the Fluorometric Assay

The utility of 4-MUG lies in its fluorogenic properties. In its original state, 4-MUG is a non-fluorescent molecule. However, in the presence of β-glucuronidase, the glycosidic bond linking the glucuronide moiety to the methylumbelliferone is hydrolyzed.[6][7] This enzymatic cleavage releases 4-methylumbelliferone (4-MU), a compound that emits a strong blue fluorescence when excited by ultraviolet light.[6][8] The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which in turn reflects the activity of the GUS enzyme. For quantitative assays, the reaction is typically stopped by adding a basic solution, such as sodium carbonate, which enhances the fluorescence of 4-MU.[5]

Key Chemical and Physical Properties

The successful application of 4-MUG relies on understanding its chemical and physical characteristics, as well as those of its fluorescent product, 4-MU.

| Property | 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 4-Methylumbelliferone (4-MU) |

| Molecular Formula | C₁₆H₁₆O₉ | C₁₀H₈O₃ |

| Molecular Weight | 352.29 g/mol (anhydrous) | 176.17 g/mol |

| CAS Number | 6160-80-1 | 90-33-5 |

| Solubility | Soluble in DMSO (50 mg/mL) | Soluble in DMSO and ethanol |

| Fluorescence | Non-fluorescent | Fluorescent |

| Excitation Wavelength | N/A | ~365 nm |

| Emission Wavelength | N/A | ~445 nm |

Note: The dihydrate form of 4-MUG has a molecular weight of 388.32 g/mol .[8] The fluorescence of 4-MU is pH-dependent, with maximal fluorescence observed at a pH above its pKa.[5]

Experimental Protocols

Preparation of Stock Solutions and Buffers

1. 4-MUG Stock Solution (10 mM)

-

Dissolve 3.88 mg of 4-MUG (dihydrate) in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Store in small aliquots at -20°C, protected from light.

2. GUS Extraction Buffer

-

50 mM Sodium Phosphate buffer, pH 7.0

-

10 mM EDTA

-

0.1% Triton X-100

-

0.1% Sodium Lauryl Sarcosine

-

10 mM β-mercaptoethanol (add fresh before use)

3. 4-MU Standard Stock Solution (1 mM)

-

Dissolve 1.76 mg of 4-methylumbelliferone (4-MU) in 10 mL of GUS Extraction Buffer.

-

Store in small aliquots at -20°C, protected from light.

4. Stop Buffer (0.2 M Sodium Carbonate)

-

Dissolve 2.12 g of anhydrous sodium carbonate (Na₂CO₃) in 100 mL of deionized water.

Quantitative GUS Assay in Plant Tissue Extracts

This protocol outlines the steps for measuring GUS activity in plant tissue extracts using 4-MUG.

-

Tissue Homogenization:

-

Harvest approximately 50-100 mg of plant tissue and freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 500 µL of ice-cold GUS Extraction Buffer to the powdered tissue and vortex thoroughly.

-

-

Protein Extraction:

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a fresh, pre-chilled microcentrifuge tube. Keep on ice.

-

-

Protein Quantification:

-

Determine the total protein concentration of the extract using a standard method such as the Bradford or BCA assay. This is crucial for normalizing GUS activity.

-

-

Enzymatic Reaction:

-

Prepare a master mix by diluting the 10 mM 4-MUG stock solution in GUS Extraction Buffer to a final concentration of 1 mM.

-

In a 96-well black plate, add a specific volume of protein extract (e.g., 10-50 µL) to each well.

-

Initiate the reaction by adding the 1 mM 4-MUG solution to each well, bringing the total reaction volume to 100 µL.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time may need optimization depending on the expected enzyme activity.

-

-

Stopping the Reaction:

-

After incubation, add 100 µL of 0.2 M Sodium Carbonate Stop Buffer to each well to terminate the reaction and enhance fluorescence.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[5]

-

-

Standard Curve and Data Analysis:

-

Prepare a standard curve using the 1 mM 4-MU stock solution. Create a dilution series of 4-MU in GUS Extraction Buffer, add the Stop Buffer, and measure the fluorescence as with the samples.

-

Calculate the amount of 4-MU produced in each sample by interpolating from the standard curve.

-

Normalize the GUS activity to the amount of protein in the extract and the incubation time. The activity is typically expressed as pmol of 4-MU per minute per milligram of protein.

-

Visualizations

Enzymatic Cleavage of 4-MUG

References

- 1. GUS reporter system - Wikipedia [en.wikipedia.org]

- 2. GUS Gene Assay [cas.miamioh.edu]

- 3. The GUS Reporter System in Flower Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The GUS Reporter System in Flower Development Studies | Springer Nature Experiments [experiments.springernature.com]

- 5. maokangbio.com [maokangbio.com]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

The MUG Assay for E. coli Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies of the 4-methylumbelliferyl-β-D-glucuronide (MUG) assay, a widely used fluorogenic method for the detection of Escherichia coli.

Executive Summary

The MUG assay is a rapid, sensitive, and specific method for the presumptive identification of E. coli in various samples, including water, food, and clinical specimens.[1] The assay leverages the activity of the enzyme β-D-glucuronidase (GUS), which is produced by the vast majority of E. coli strains.[2] The enzymatic hydrolysis of the MUG substrate produces a fluorescent compound, 4-methylumbelliferone (B1674119) (4-MU), which is detectable under long-wave ultraviolet (UV) light. This guide delves into the biochemical basis of the assay, provides detailed experimental protocols, presents key quantitative data, and outlines the assay's applications and limitations.

Principle of the MUG Assay

The fundamental principle of the MUG assay lies in the enzymatic cleavage of a fluorogenic substrate by an enzyme predominantly found in E. coli.[3]

2.1 The Enzyme: β-D-Glucuronidase (GUS)

Most strains of E. coli (approximately 94-97%) produce the enzyme β-D-glucuronidase (GUS).[4][5] This enzyme hydrolyzes β-D-glucopyranosid-uronic derivatives into their corresponding aglycons and D-glucuronic acid.[2][3]

2.2 The Substrate: 4-Methylumbelliferyl-β-D-Glucuronide (MUG)

MUG is a non-fluorescent substrate that, when hydrolyzed by GUS, yields two products: D-glucuronic acid and 4-methylumbelliferone (4-MU).[3]

2.3 The Fluorophore: 4-Methylumbelliferone (4-MU)

4-MU is the fluorescent product of the enzymatic reaction.[3] Under long-wave UV light (typically 366 nm), 4-MU emits a distinct blue fluorescence, indicating a positive result for the presence of GUS and, by extension, E. coli.[2][5] The fluorescence of 4-MU is pH-dependent, with optimal fluorescence observed at a pH above 7.12.[3]

Biochemical and Experimental Workflow

The MUG assay follows a straightforward biochemical pathway and experimental workflow, as illustrated below.

Biochemical Pathway of the MUG Assay

Caption: Biochemical pathway of the MUG assay for E. coli detection.

General Experimental Workflow

Caption: General experimental workflow of the MUG assay.

Quantitative Data

The performance of the MUG assay can be characterized by several key quantitative parameters.

| Parameter | Value/Range | Notes |

| Specificity for E. coli | ||

| MUG-positive E. coli strains | 94% - 97% | A significant majority of E. coli strains produce β-glucuronidase.[2][4][5] |

| MUG-negative E. coli strains | 3% - 6% | Notable exceptions include E. coli O157:H7 and some anaerogenic (non-gas producing) strains.[3][5] |

| False Positives | ~1.4% | Can be caused by other β-glucuronidase-producing organisms such as some strains of Shigella, Salmonella, and Staphylococcus.[3][6] |

| Enzyme Kinetics (β-glucuronidase with MUG) | Data from a comparative study of fluorogenic substrates.[7] | |

| Michaelis Constant (Km) | 0.07 mM | Indicates the substrate concentration at which the enzyme reaction rate is at half-maximum.[7] |

| Catalytic Constant (kcat) | 92 s-1 | Represents the turnover number, the number of substrate molecules converted to product per enzyme molecule per second.[7] |

| Catalytic Efficiency (kcat/Km) | 1.29 x 106 s-1M-1 | A measure of the overall efficiency of the enzyme.[7] |

| Fluorescence Properties of 4-MU | ||

| Excitation Maximum (λex) | ~366 nm | The optimal wavelength of light to excite the 4-MU molecule.[5] |

| Emission Maximum (λem) | ~448 nm | The wavelength of light emitted by the excited 4-MU molecule, perceived as blue. |

Experimental Protocols

The MUG assay can be performed using several methods, including disk-based, tube-based, and microplate-based formats.

MUG Disk Method

This method is a rapid qualitative test for the presumptive identification of E. coli from isolated colonies.

Materials:

-

MUG disks (filter paper impregnated with MUG)

-

Sterile petri dish

-

Demineralized water

-

Inoculating loop or wooden applicator stick

-

Incubator (35-37°C)

-

Long-wave UV lamp (~366 nm)

Procedure:

-

Place a MUG disk in a sterile, empty petri dish.[3]

-

Add one drop of demineralized water to moisten the disk. Do not oversaturate.[2]

-

Using a sterile loop or applicator stick, pick 2-3 well-isolated colonies from a pure 18-24 hour culture and smear them onto the surface of the MUG disk.[3]

-

To maintain a humid environment, a piece of water-saturated filter paper can be placed in the lid of the petri dish.[3]

-

Incubate aerobically at 35-37°C for up to 2 hours.[2] Some protocols suggest incubation for as little as 30 minutes.[3]

-

Following incubation, examine the disk for fluorescence under a long-wave UV lamp in a darkened room.[2][3]

Interpretation:

-

Positive: A distinct blue fluorescence indicates the presence of β-glucuronidase activity.

-

Negative: Lack of fluorescence indicates the absence of β-glucuronidase activity.

MUG Tube Method

This method is also a qualitative test and can be useful for testing a larger inoculum.

Materials:

-

Sterile glass tubes

-

Demineralized water or saline (0.25 mL per tube)

-

MUG disks

-

Inoculating loop

-

Incubator (35-37°C)

-

Long-wave UV lamp (~366 nm)

-

Vortex mixer

Procedure:

-

Add 0.25 mL of demineralized water or sterile saline to a clean glass tube.[3]

-

Create a heavy suspension of the test organism (3-4 colonies) in the tube.[3]

-

Aseptically add a MUG disk to the tube.[3]

-

Vigorously shake or vortex the tube to ensure the substrate elutes into the liquid.[3]

-

After incubation, examine the tube for fluorescence under a long-wave UV lamp in a darkened room.[3]

Interpretation:

-

Positive: Blue fluorescence in the liquid indicates a positive result.

-

Negative: No fluorescence indicates a negative result.

MUG in Liquid Medium (e.g., EC-MUG Broth)

This method is often used for water and food testing and can be part of a Most Probable Number (MPN) quantification.

Materials:

-

EC broth with MUG (or other suitable broth)

-

Sterile culture tubes with Durham tubes (for gas detection)

-

Test sample

-

Incubator (35°C or 44.5°C for fecal coliforms)

-

Long-wave UV lamp (~366 nm)

Procedure:

-

Prepare EC-MUG broth according to the manufacturer's instructions. A typical concentration of MUG is 50-100 µg/mL.[5]

-

Inoculate the EC-MUG broth with the test sample (e.g., 1 mL of water).[5]

-

Incubate at 35°C ± 2°C for 18-24 hours.[5] For more specific detection of fecal coliforms, incubation can be at 44.5°C.

-

Examine the tubes for gas production in the Durham tube (indicative of coliforms) and for fluorescence under a long-wave UV lamp.[5]

Interpretation:

-

Positive for E. coli: Gas production and blue fluorescence.

-

Negative for E. coli: Absence of fluorescence, regardless of gas production.

Applications and Limitations

6.1 Applications

-

Water Quality Testing: The MUG assay is a standard method for detecting fecal contamination in drinking, recreational, and environmental waters.[1][5]

-

Food Microbiology: It is used for the rapid screening of E. coli in various food products to ensure safety and quality.[6]

-

Clinical Diagnostics: The assay aids in the presumptive identification of E. coli from clinical specimens.

-

Characterization of Verotoxin-producing E. coli: Since enterohemorrhagic E. coli like O157:H7 are typically MUG-negative, the absence of fluorescence from a confirmed E. coli isolate can be an important indicator of a potentially more virulent strain.[2][3]

6.2 Limitations

-

MUG-Negative E. coli: A small percentage of E. coli strains, most notably the pathogenic serotype O157:H7, do not produce β-glucuronidase and will yield a false-negative result.[3]

-

False Positives: Some other bacteria, such as certain strains of Shigella, Salmonella, and Staphylococcus, can produce β-glucuronidase, leading to false-positive results.[3] Therefore, the MUG test is considered a presumptive test, and further biochemical or serological confirmation may be required for definitive identification.[3]

-

Interference from Media: Colonies isolated from media containing certain dyes (e.g., Eosin Methylene Blue (EMB) or MacConkey agar) may interfere with the interpretation of fluorescence.[2][3]

-

Natural Fluorescence: Some non-E. coli organisms may exhibit natural fluorescence, which could be misinterpreted as a positive result.[2]

Conclusion

The MUG assay is a powerful and widely adopted tool for the rapid and sensitive detection of E. coli. Its basis in a specific enzymatic reaction provides a high degree of accuracy for presumptive identification. Researchers, scientists, and drug development professionals can leverage this assay for various applications, from environmental monitoring to clinical diagnostics. However, a thorough understanding of its principles, proper execution of the experimental protocols, and an awareness of its limitations are crucial for obtaining reliable and meaningful results. For definitive identification, especially in critical applications, confirmation with additional testing methods is recommended.

References

- 1. MUG (Beta-Glucuronidase) Test for E. coli • Microbe Online [microbeonline.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. microbenotes.com [microbenotes.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. asm.org [asm.org]

- 6. Fluorogenic assay for rapid detection of Escherichia coli in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-Methylumbelliferyl-beta-D-glucuronide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl-β-D-glucuronide (MUG) is a versatile fluorogenic substrate with significant applications in microbiology, molecular biology, and cancer research. Best known for its use in the sensitive detection of β-glucuronidase activity, MUG has become an indispensable tool for the rapid identification of Escherichia coli. Beyond its diagnostic utility, the active metabolite of MUG, 4-methylumbelliferone (B1674119) (4-MU), has garnered substantial interest for its potent inhibitory effects on hyaluronan (HA) synthesis. This inhibition has profound implications for cancer therapy, as HA is frequently overexpressed in the tumor microenvironment, promoting cell proliferation, migration, and chemoresistance. This technical guide provides an in-depth overview of the physicochemical properties of MUG, detailed experimental protocols for its primary applications, and a summary of the signaling pathways influenced by its active metabolite.

Physicochemical Properties

4-Methylumbelliferyl-β-D-glucuronide is a heterocyclic compound that is hydrolyzed by the enzyme β-glucuronidase to yield D-glucuronic acid and the highly fluorescent product 4-methylumbelliferone (4-MU). This fluorophore exhibits a pH-dependent fluorescence, with excitation maxima around 320 nm and 360 nm at low and high pH respectively, and an emission maximum between 445 nm and 455 nm.[1]

| Property | Value | References |

| CAS Number | 6160-80-1 | [2][3][4][5][6] |

| 199329-67-4 (alternative) | [2] | |

| 881005-91-0 (hydrate) | [7][8] | |

| Molecular Formula | C₁₆H₁₆O₉ | [2][3][5][6] |

| Molecular Weight | 352.29 g/mol | [3][6][9] |

| 352.30 g/mol | [2] | |

| Appearance | White to off-white crystalline powder | [7][8] |

| Solubility | Soluble in DMSO (50 mg/mL) | [7] |

| Storage | -20°C, protected from light | [2][5] |

Core Applications and Experimental Protocols

Detection of β-Glucuronidase Activity (E. coli Identification)

The MUG assay is a rapid and specific method for the presumptive identification of E. coli, as approximately 97% of strains produce the enzyme β-glucuronidase.[7][10] The enzyme cleaves the non-fluorescent MUG substrate into the fluorescent 4-methylumbelliferone, which can be detected under long-wave UV light.

This protocol is a rapid method for testing isolated bacterial colonies.

Materials:

-

MUG disks

-

Sterile petri dish

-

Sterile deionized water

-

Inoculating loop or wooden applicator stick

-

Bacterial culture (18-24 hour old pure culture)

-

Incubator at 35-37°C

-

Long-wave UV light source (360-366 nm)

Procedure:

-

Place a MUG disk in a sterile petri dish.

-

Add one drop of sterile deionized water to moisten the disk. Do not oversaturate.

-

Using a sterile inoculating loop or applicator stick, pick 2-3 isolated colonies of the test organism and smear them onto the surface of the MUG disk.[7]

-

To maintain humidity, a piece of water-saturated filter paper can be placed in the lid of the petri dish.[7]

-

Incubate the dish aerobically at 35-37°C for up to 2 hours.[6][11]

-

Following incubation, observe the disk in a darkened room under a long-wave UV light source.

Interpretation of Results:

-

Positive: A bright blue fluorescence indicates the hydrolysis of MUG and the presence of β-glucuronidase.

-

Negative: The absence of fluorescence indicates a negative result.

This method is suitable for testing a suspension of bacteria.

Materials:

-

Sterile glass tubes

-

Sterile deionized water or saline (0.25 mL per tube)

-

MUG disks

-

Bacterial culture

-

Incubator at 35-37°C

-

Long-wave UV light source (360-366 nm)

Procedure:

-

Aseptically add 0.25 mL of sterile deionized water or saline to a clean glass tube.[10]

-

Create a heavy suspension of the test organism by inoculating it with 3-4 colonies.

-

Place a MUG disk into the tube and vortex or shake vigorously to ensure the substrate elutes into the liquid.[7]

-

Incubate the tube aerobically at 35-37°C for 1-2 hours.[7][10]

-

After incubation, examine the tube for fluorescence under a long-wave UV light in a darkened room.

Interpretation of Results:

-

Positive: Blue fluorescence in the liquid indicates a positive test.

-

Negative: No fluorescence indicates a negative test.

Inhibition of Hyaluronan Synthesis and Anti-Tumor Effects

The active metabolite of MUG, 4-methylumbelliferone (4-MU), is a potent inhibitor of hyaluronan (HA) synthesis. It acts by depleting the cellular pool of the HA precursor UDP-glucuronic acid (UDP-GlcUA) and by downregulating the expression of hyaluronan synthase (HAS) enzymes.[2][4][5] This has significant implications in cancer biology, as elevated HA levels are associated with tumor progression and metastasis.

This protocol determines the cytotoxic effects of 4-MU on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well flat-bottom tissue culture plates

-

Complete cell culture medium

-

4-MU stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of 4-MU in complete medium to the desired concentrations (e.g., 0.1, 0.5, 1.0, 1.5 mM). Include a vehicle control with the same final DMSO concentration.

-

Remove the existing medium from the cells and add 100 µL of the 4-MU dilutions or vehicle control.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This protocol measures the amount of HA secreted into the cell culture medium following treatment with 4-MU.

Materials:

-

Conditioned medium from control and 4-MU-treated cells

-

Commercially available Hyaluronan ELISA kit

-

Bradford assay or similar for total protein quantification

-

Microplate reader

Procedure:

-

Treat cells with various concentrations of 4-MU for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant. Centrifuge to remove any detached cells or debris.

-

Perform the HA ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with a detection antibody and substrate.

-

Lyse the cells from the corresponding wells and determine the total protein concentration.

-

Normalize the measured HA concentration to the total protein content to account for differences in cell number.

This protocol assesses the effect of 4-MU on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well or 12-well tissue culture plates

-

Complete cell culture medium

-

Serum-free medium

-

4-MU

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to a confluent monolayer.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of 4-MU or a vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area to quantify cell migration.

Signaling Pathways and Mechanisms of Action

Inhibition of Hyaluronan Synthesis

4-MU's primary mechanism of anti-tumor activity is the inhibition of HA synthesis, which occurs through a dual mechanism. This process is critical as HA in the tumor microenvironment can promote cancer progression by interacting with cell surface receptors like CD44.

Caption: Dual inhibitory mechanism of 4-MU on hyaluronan synthesis.

Downstream Effects on Cancer Cell Signaling

By inhibiting HA synthesis, 4-MU disrupts the interaction between HA and its cell surface receptors, primarily CD44. This abrogation of HA-CD44 signaling leads to the modulation of several downstream pathways that are crucial for cancer cell survival, proliferation, and invasion.

Caption: Key signaling pathways disrupted by 4-MU-mediated HA inhibition.

Conclusion

4-Methylumbelliferyl-β-D-glucuronide is a powerful tool for researchers in diverse fields. Its utility as a fluorogenic substrate for β-glucuronidase allows for simple, rapid, and sensitive detection of this enzyme's activity, with significant applications in microbiology. Furthermore, the anti-cancer properties of its metabolite, 4-methylumbelliferone, through the inhibition of hyaluronan synthesis, present a promising avenue for therapeutic development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in both basic research and translational studies. As our understanding of the tumor microenvironment and the role of glycosaminoglycans in disease progresses, the importance of chemical probes and inhibitors like MUG and 4-MU will undoubtedly continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]